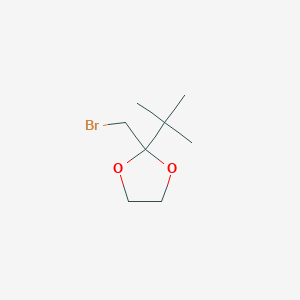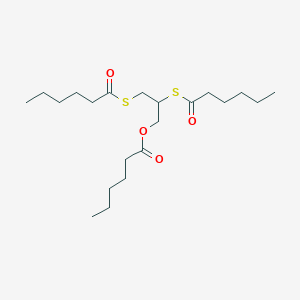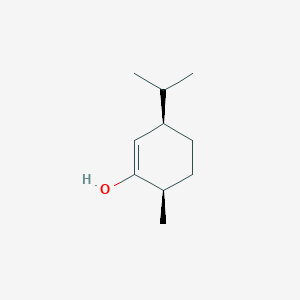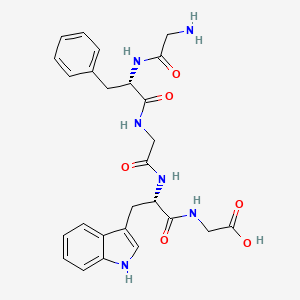![molecular formula C16H10N4O3 B14609925 1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene} CAS No. 58000-37-6](/img/structure/B14609925.png)
1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} is a chemical compound characterized by the presence of two benzene rings connected via an ether linkage, with each benzene ring substituted by a cyanocarbonylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} typically involves the reaction of 4-aminobenzonitrile with phosgene to form 4-isocyanatobenzonitrile. This intermediate is then reacted with 4-hydroxybenzonitrile under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of 1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanocarbonylamino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} exerts its effects involves its interaction with specific molecular targets. The cyanocarbonylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The ether linkage provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Oxybis{2,4-dibromobenzene}: Contains bromine substituents instead of cyanocarbonylamino groups.
Diphenyl ether: Lacks the cyanocarbonylamino substituents, making it less reactive in certain chemical reactions.
Uniqueness
1,1’-Oxybis{4-[(cyanocarbonyl)amino]benzene} is unique due to the presence of cyanocarbonylamino groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of ether linkage and cyanocarbonylamino substituents makes it a versatile compound for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
58000-37-6 |
|---|---|
Molekularformel |
C16H10N4O3 |
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
N-[4-[4-(carbonocyanidoylamino)phenoxy]phenyl]-1-cyanoformamide |
InChI |
InChI=1S/C16H10N4O3/c17-9-15(21)19-11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,(H,19,21)(H,20,22) |
InChI-Schlüssel |
BOHNGWRCVOGHLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C#N)OC2=CC=C(C=C2)NC(=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)


![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
![4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride](/img/structure/B14609884.png)
![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)
![1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14609901.png)



